molecular formula C4H7ClF3N B3111086 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 1820569-86-5

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No. B3111086
CAS RN: 1820569-86-5
M. Wt: 161.55
InChI Key: SOHXDJVKUXKZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (2-TFCP-HCl) is a versatile organic compound that has been used in a variety of scientific and industrial applications. It is a colorless, volatile liquid that is soluble in water, alcohols, and most organic solvents. 2-TFCP-HCl has a wide range of uses, from synthesis of pharmaceuticals, to laboratory experiments, to industrial processes. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for further research and development.

Scientific Research Applications

Synthesis and Structural Applications

  • 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is utilized in the synthesis of allylic amine building blocks. For instance, hydrozirconation of alkynes with zirconocene hydrochloride followed by in situ transmetalation to dimethylzinc leads to the formation of C-cyclopropylalkylamines, a class of compounds which include trifluoromethyl cyclopropanes (Wipf, Kendall, & Stephenson, 2003).

Biological and Medicinal Chemistry 2. Trifluoromethyl cyclopropanes, closely related to this compound, have been synthesized for use in medicinal chemistry. For example, fluoro- and trifluoromethyl-substituted cyclopropanes are synthesized for their potential use as pharmaceutical agents, demonstrating high enantioselectivity and diastereoselectivity in their formation (Feng, Hao, Liu, & Buchwald, 2019).

Catalytic and Reaction Mechanisms 3. Trifluoromethyl cyclopropanes are used in catalytic processes. They are synthesized through Ru(ii)-Pheox catalysts, indicating their role in advanced synthetic chemistry, particularly in reactions requiring high enantioselectivity and yields (Kotozaki, Chanthamath, Fujii, Shibatomi, & Iwasa, 2018).

Material Science and Polymer Chemistry 4. In the field of material science, chitosan hydrogels cross-linked with compounds like tris(2-(2-formylphenoxy)ethyl)amine, which share structural similarities with this compound, have been developed. These hydrogels exhibit pH and temperature-responsive swelling ratios, expanding their applications in drug delivery and other material science domains (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, & Shahriari, 2018).

properties

IUPAC Name

2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHXDJVKUXKZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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